molecular formula C12H15F2N3O3 B14054950 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine

2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine

Cat. No.: B14054950
M. Wt: 287.26 g/mol
InChI Key: PFPVIMLTCUAOEA-UHFFFAOYSA-N
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Description

2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms, an ethoxy group, and a nitropyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4-difluoropiperidine with ethylene oxide to form 2-(4,4-difluoropiperidin-1-yl)ethanol . This intermediate is then reacted with 5-nitropyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-aminopyridine .

Scientific Research Applications

2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The fluorine atoms on the piperidine ring can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is unique due to its combination of a piperidine ring with fluorine substitutions, an ethoxy linker, and a nitropyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C12H15F2N3O3

Molecular Weight

287.26 g/mol

IUPAC Name

2-[2-(4,4-difluoropiperidin-1-yl)ethoxy]-5-nitropyridine

InChI

InChI=1S/C12H15F2N3O3/c13-12(14)3-5-16(6-4-12)7-8-20-11-2-1-10(9-15-11)17(18)19/h1-2,9H,3-8H2

InChI Key

PFPVIMLTCUAOEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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